2-Amino-5-phenoxyphenol
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Overview
Description
2-Amino-5-phenoxyphenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and a phenoxy group (-OPh) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-phenoxyphenol can be synthesized from 4-nitrobiphenyl ether using a combination of nitrobenzene nitroreductase and hydroxylaminobenzene mutase enzymes from Pseudomonas pseudoalcaligenes JS45 . The process involves the reduction of 4-nitrobiphenyl ether to 4-hydroxylaminobiphenyl ether, followed by the conversion of this intermediate to this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of biocatalysts, such as the aforementioned enzymes, to achieve high yields and specificity . This method is advantageous due to its environmentally friendly nature and the ability to produce the compound under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
2-Amino-5-phenoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenoxyphenol
- 2-Amino-6-phenoxyphenol
- 2-Amino-5-methylphenol
Uniqueness
2-Amino-5-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
42944-32-1 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-amino-5-phenoxyphenol |
InChI |
InChI=1S/C12H11NO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 |
InChI Key |
HMNWCUUMPVHVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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